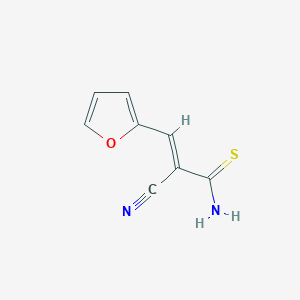

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-5-6(8(10)12)4-7-2-1-3-11-7/h1-4H,(H2,10,12)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAHLPVMEYJNGG-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C#N)/C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Anticipated Biological Activity of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity, potential mechanisms of action, and proposed investigational workflows for the novel compound, (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes current knowledge on the well-established bioactivities of its core structural motifs: the furan ring, the cyano-acrylamide backbone, and the thioamide functional group. Drawing upon a wealth of literature on analogous compounds, we present a scientifically grounded rationale for anticipating significant therapeutic potential, particularly in the realm of oncology. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this promising chemical entity.

Introduction: Deconstructing a Molecule of Therapeutic Promise

The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. The compound this compound emerges as a compelling candidate for investigation, primarily due to the convergence of three pharmacologically significant structural features.

-

The Furan Scaffold: The furan ring is a privileged heterocycle in medicinal chemistry, present in numerous approved drugs and bioactive natural products.[1][2][3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, often contributes to enhanced binding affinity and selectivity for biological targets.[2] Furan-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][4]

-

The (2E)-2-cyano-3-arylprop-2-ene Backbone: This Michael acceptor system is a well-known reactive moiety that can covalently interact with nucleophilic residues, such as cysteine, in target proteins. This feature is often exploited in the design of irreversible or covalent-reversible inhibitors, which can offer advantages in terms of potency and duration of action.[5] Derivatives of 2-cyanoacrylamide have been investigated as inhibitors of various enzymes and have shown anti-infective and anticancer activities.[5][6]

-

The Thioamide Functional Group: The replacement of an amide oxygen with sulfur to form a thioamide is a bioisosteric modification known to significantly alter a molecule's physicochemical and biological properties.[7][8] Thioamides often exhibit increased lipophilicity, enhanced metabolic stability, and altered hydrogen bonding capabilities.[7][9] This substitution has been shown to potentiate the cytotoxic activity of various compounds.[9][10][11][12] Naturally occurring thioamide-containing peptides, such as thioviridamide and thioholgamides, display potent anticancer activity.[10][11][12]

The strategic combination of these three motifs in this compound provides a strong rationale for anticipating significant and potentially novel biological activity.

Proposed Synthesis and Characterization

A plausible and efficient synthetic route to this compound would likely involve a two-step process, leveraging established chemical transformations.

Synthesis of the Amide Precursor

The initial step would be the synthesis of the corresponding amide, (2E)-2-cyano-3-(furan-2-yl)prop-2-enamide. This can be readily achieved via a Knoevenagel condensation between 2-furancarboxaldehyde and 2-cyanoacetamide. This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, in a suitable solvent like ethanol or toluene.

Thionation to the Target Thioamide

The crucial step of converting the amide to the target thioamide can be accomplished using a thionating agent. Lawesson's reagent is a widely used and effective choice for this transformation. The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or dioxane under reflux conditions.

Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the structural integrity of the molecule, including the stereochemistry of the double bond and the presence of the thioamide group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile (C≡N) and thioamide (C=S) functional groups.

-

Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further confirmation of the empirical formula.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on related compounds, this compound is predicted to exhibit a range of biological activities, with a primary focus on anticancer effects.

Anticancer Activity

The presence of the furan ring and the cyano-acrylamide backbone in numerous reported anticancer agents strongly suggests that the title compound will possess antiproliferative properties. The thioamide moiety is expected to enhance this activity through increased lipophilicity and potentially altered target interactions.

Potential Molecular Targets and Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: Several furan-containing compounds have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.

-

Wnt/β-catenin Signaling Pathway: Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. Furan derivatives have been reported to interfere with this pathway, leading to the suppression of tumor growth.

-

Tubulin Polymerization: The cyano-acrylamide scaffold has been incorporated into compounds designed as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The reactive Michael acceptor can potentially target cysteine residues in the active sites of various kinases that are overactive in cancer cells.

Caption: Predicted anticancer mechanisms of action.

Antimicrobial Activity

Furan and thioamide moieties are present in various antimicrobial agents. Therefore, it is plausible that this compound will exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action could involve the inhibition of essential enzymes or disruption of cell wall integrity.

Proposed Experimental Workflows for Biological Evaluation

A systematic and tiered approach is recommended to thoroughly investigate the biological activities of this compound.

In Vitro Cytotoxicity Screening

The initial step should involve screening the compound for its cytotoxic effects against a panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung, leukemia).

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Mechanistic Studies

Once cytotoxic activity is confirmed, further experiments should be conducted to elucidate the mechanism of action.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Application of 2-Cyano-3-(furan-2-yl)prop-2-enethioamide

Executive Summary

This technical guide details the synthesis, characterization, and therapeutic utility of 2-cyano-3-(furan-2-yl)prop-2-enethioamide . Structurally, this molecule represents a critical bioisostere of the Tyrphostin class of EGFR inhibitors, where the canonical amide oxygen is replaced by sulfur. This substitution enhances lipophilicity and alters hydrogen-bond donor/acceptor profiles, making it a high-value scaffold in the development of antimicrobial agents and heterocyclic precursors (specifically thienopyridines).

Part 1: Chemical Architecture & Retrosynthesis

Structural Analysis

The molecule consists of a furan ring conjugated to a thioacrylamide backbone. The central alkene typically adopts the (E)-configuration due to steric repulsion between the furan ring and the bulky thioamide group, placing the furan and the thioamide group on opposite sides of the double bond.

-

IUPAC Name: (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide

-

Molecular Formula:

-

Key Functional Groups:

-

Furan Ring: Electron-rich heteroaromatic system; susceptible to acid-catalyzed ring opening.

-

Michael Acceptor: The

-unsaturated system is highly electrophilic, facilitating nucleophilic attack at the -

Thioamide: Acts as a "soft" donor for metal coordination and a precursor for cyclization.

-

Retrosynthetic Logic

The most efficient disconnection is at the C2–C3 alkene bond, implying a Knoevenagel Condensation .

-

Synthon A (Electrophile): Furfural (Furan-2-carbaldehyde)

-

Synthon B (Nucleophile): 2-Cyanothioacetamide

-

Driving Force: Formation of a conjugated system and dehydration.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection revealing the Knoevenagel condensation pathway.

Part 2: Synthesis Protocols

Method A: Canonical Solution-Phase Synthesis

This is the standard laboratory protocol, prioritizing purity and crystal growth.

Reagents:

-

Furfural (10 mmol, 0.96 g)

-

2-Cyanothioacetamide (10 mmol, 1.00 g)

-

Ethanol (Absolute, 20 mL)

-

Catalyst: Piperidine (3-5 drops) or Triethylamine (TEA).

Protocol:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 2-cyanothioacetamide in ethanol. Slight warming (40°C) may be required.

-

Addition: Add furfural to the stirred solution.

-

Catalysis: Add catalytic piperidine dropwise. A color change (yellow to orange/red) often occurs immediately, indicating enolate formation.

-

Reflux: Heat the mixture to reflux (78°C) for 1–3 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

-

Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product typically precipitates as yellow/orange needles.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol and recrystallize from ethanol/DMF mixtures if necessary to remove oily impurities.

Validation Metrics:

-

Yield: 75–85%[1]

-

Melting Point: ~170–175°C (Decomposition often observed >180°C).

Method B: Green Mechanochemical Synthesis (Solvent-Free)

This method eliminates volatile organic solvents (VOCs) and reduces reaction time, aligning with Green Chemistry Principle #5.

Protocol:

-

Combine: Place equimolar amounts of furfural and 2-cyanothioacetamide in a mortar.

-

Catalyst: Add 10 mol% of solid Ammonium Acetate (

) or basic alumina. -

Grinding: Grind vigorously with a pestle for 10–20 minutes. The mixture will initially become a paste (eutectic melt) and then solidify as the reaction releases water and the product crystallizes.

-

Work-up: Wash the resulting solid with water to remove the catalyst. Recrystallize from ethanol.

Comparison of Methods

| Feature | Method A (Solution) | Method B (Mechanochemical) |

| Time | 1–3 Hours | 15–30 Minutes |

| Solvent | Ethanol (Reflux) | None (Grinding) |

| Yield | 75–85% | 85–95% |

| Purity | High (Recrystallization) | Moderate (Requires washing) |

| Scalability | High | Low (Batch limited) |

Part 3: Mechanistic Deep Dive

The reaction follows an E1cB-like elimination mechanism. The choice of base is critical; secondary amines like piperidine are preferred because they can form a transient iminium ion with the aldehyde, which is a stronger electrophile than the free aldehyde.

Mechanism Steps:

-

Deprotonation: The base removes the acidic proton from the active methylene group of 2-cyanothioacetamide (

). -

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of furfural.

-

Aldol Intermediate: Formation of a

-hydroxy intermediate. -

Dehydration: Elimination of water, driven by the formation of the conjugated system.

Diagram 2: Reaction Mechanism Pathway

Caption: Step-wise mechanism of the base-catalyzed Knoevenagel condensation.

Part 4: Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR ( -NMR)

Solvent: DMSO-

-

7.9–8.2 ppm (s, 1H): The olefinic proton (

-

9.5–10.0 ppm (br s, 1H/2H): Thioamide

- 6.6–7.8 ppm (m, 3H): Furan ring protons. The proton at C5 (adjacent to oxygen) is typically the most deshielded of the ring protons.

Infrared Spectroscopy (FT-IR)

-

2200–2220

: Sharp -

1600–1620

: -

1200–1350

: -

3100–3400

:

Part 5: Therapeutic & Synthetic Utility[2]

Drug Discovery: Tyrphostin Bioisosteres

The target molecule is a structural analog of Tyrphostin AG-17 . In drug development, replacing the amide oxygen with sulfur (thioamide) is a strategy to:

-

Increase Lipophilicity: Improves membrane permeability.

-

Alter Metabolism: Thioamides are resistant to many peptidases that cleave amides.

-

EGFR Inhibition: These Michael acceptors can covalently bind to cysteine residues in the ATP-binding pocket of kinases (e.g., EGFR), acting as irreversible inhibitors.

Synthetic Precursor: The Gewald Reaction

This molecule is a "gateway" intermediate. Reacting it with elemental sulfur or active methylenes under basic conditions yields thienopyridines , a scaffold found in anti-platelet drugs (e.g., Clopidogrel analogs) and antivirals.

Diagram 3: Downstream Applications

Caption: The molecule serves as both a bioactive agent and a synthetic intermediate.[2][3]

References

-

Kalyaev, M. V., et al. (2022).[4] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules, 27(14), 4612.[5]

-

Subhadramma, S., et al. (2012). "Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide." Acta Crystallographica Section E, 68(Pt 2), o455.

-

Ying, A. G., Wu, C. L., & He, G. H. (2013). "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Asian Journal of Chemistry.

-

Lestari, W., et al. (2025). "Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan." Heliyon, 11(11).

-

Dyachenko, V. D. (2004). "Polymorphism and solvolysis of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide." Acta Crystallographica Section C, 60(11), o781-o785.[6]

Sources

- 1. scielo.br [scielo.br]

- 2. Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymorphism and solvolysis of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Validation of Pharmacological Targets for Furan-2-yl Prop-2-enethioamide

Introduction: Deconstructing the Furan-2-yl Prop-2-enethioamide Scaffold

In the landscape of modern drug discovery, the rational design of small molecules with therapeutic potential hinges on a deep understanding of their constituent chemical motifs. The compound furan-2-yl prop-2-enethioamide presents a compelling case study, integrating two pharmacologically significant moieties: the furan ring and the thioamide functional group. The furan ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl or thiophene rings allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[2][3]

Concurrently, the thioamide group, an isostere of the canonical amide bond, has garnered significant attention for its unique physicochemical properties.[4][5][6] Thioamides are stronger hydrogen bond donors but weaker acceptors than their amide counterparts and exhibit distinct metabolic stability and target interaction profiles.[4] This unique combination within furan-2-yl prop-2-enethioamide suggests a rich, yet unexplored, potential for interaction with a diverse array of biological targets, warranting a systematic and in-depth investigation.

This guide provides a comprehensive framework for researchers and drug development professionals to navigate the process of identifying and validating the pharmacological targets of furan-2-yl prop-2-enethioamide. We will move beyond theoretical discussions to provide actionable, field-proven experimental workflows, grounded in the principles of scientific integrity and causality.

Chapter 1: The Bioactivity Landscape and Hypothesis-Driven Target Prioritization

Before embarking on resource-intensive, unbiased screening, a logical first step is to build a data-driven hypothesis of potential target classes. This is achieved by analyzing the established pharmacological activities of compounds containing the furan and thioamide scaffolds.

Known Pharmacological Activities of Furan and Thioamide Derivatives

The furan nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.[2][3][7] Similarly, thioamide-containing molecules have demonstrated efficacy across multiple therapeutic areas.[4][6] A synthesis of the literature reveals significant overlap in their therapeutic potential, suggesting synergistic or novel activities for the hybrid scaffold.

| Therapeutic Area | Furan Derivatives | Thioamide Derivatives | Key Molecular Target Classes |

| Oncology | Cytotoxic activity via tubulin polymerization inhibition, apoptosis induction.[1] | Inhibition of kinases (e.g., CDK1/2/5), histone methyltransferases (e.g., ASH1L), sirtuins (SIRT2).[4] | Kinases, Histone-Modifying Enzymes, Apoptotic Pathway Proteins |

| Infectious Diseases | Antibacterial (e.g., Nitrofurantoin), antifungal, and antiviral (e.g., against SARS-CoV-2 Mpro).[1][3][8] | Antitubercular (e.g., Ethionamide), antibacterial, antifungal, and antiviral activities.[4][9] | Viral Proteases, Bacterial Enzymes (e.g., InhA), Fungal Pathway Proteins |

| Inflammation | Inhibition of cyclooxygenase-2 (COX-2).[1][2] | Modulation of inflammatory pathways.[6] | Cyclooxygenases, Mitogen-Activated Protein Kinases (MAPKs) |

| Endocrine Disorders | Not prominently cited. | Inhibition of thyroid peroxidase (TPO) in hyperthyroidism treatment.[10] | Peroxidases |

Prioritizing Target Classes for Furan-2-yl Prop-2-enethioamide

Based on the convergent evidence from the literature, we can formulate an initial list of high-probability target classes for furan-2-yl prop-2-enethioamide:

-

Protein Kinases: The thioamide moiety is a known kinase inhibitor scaffold.[4] Furthermore, related prop-2-en-1-one derivatives have been shown to modulate MAPK and Akt signaling pathways in neutrophils, suggesting that the unsaturated linker is compatible with kinase active site binding.[11][12]

-

Peroxidases: Thioamides are clinically used inhibitors of thyroid peroxidase.[10] Studies have confirmed the inhibitory activity of various thioamides against lactoperoxidase (LPO), a model for TPO, making this enzyme class a plausible target.[13][14]

-

Cysteine Proteases: The discovery of a furan-thioamide derivative as a non-competitive inhibitor of the SARS-CoV-2 main protease (Mpro), a cysteine protease, provides a direct precedent.[8] Additionally, thioamide-modified peptides have been rationally designed as selective inhibitors of another cysteine protease, cathepsin L.[15]

-

Histone-Modifying Enzymes: The demonstrated inhibition of the histone methyltransferase ASH1L by thioamide-containing small molecules highlights the potential for epigenetic targets.[4][5]

This hypothesis-driven approach allows for initial, targeted screening using established assays for these protein families, offering a cost-effective strategy for preliminary investigation. However, to uncover novel or unexpected mechanisms of action, an unbiased, proteome-wide approach is essential.

Chapter 2: Unbiased, Proteome-Wide Target Identification

To cast a wide net and identify targets without preconceived bias, proteome-wide techniques are indispensable. These methods assess the interaction between a small molecule and the entire complement of proteins in their near-native state. We will focus on two robust, label-free methodologies: Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS).

Thermal Proteome Profiling (TPP)

Causality: TPP operates on the principle that the binding of a small molecule ligand stabilizes its target protein, resulting in an increase in the protein's melting temperature (Tm).[16] By applying a heat gradient to cell lysates or intact cells treated with the compound and quantifying the remaining soluble protein fraction using mass spectrometry, one can identify proteins that are thermally stabilized, indicating direct or indirect target engagement.[17][[“]]

Caption: Workflow for Thermal Proteome Profiling (TPP).

Experimental Protocol: TPP in Cell Lysate

-

Lysate Preparation: Culture cells of interest (e.g., a relevant cancer cell line) to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., PBS with protease inhibitors) via mechanical disruption (douncing or sonication). Clear the lysate by ultracentrifugation to remove cell debris.

-

Compound Incubation: Divide the cleared lysate into two main pools: one for vehicle control (e.g., 0.1% DMSO) and one for treatment with furan-2-yl prop-2-enethioamide at a final concentration determined by prior cell viability assays (e.g., 10-50 µM). Incubate for 30 minutes at room temperature.

-

Thermal Gradient: Aliquot each pool into 10-12 PCR tubes. Using a thermal cycler, apply a temperature gradient for 3 minutes (e.g., from 37°C to 67°C in 3°C increments). An additional aliquot should be kept at room temperature as a non-heated control.

-

Separation of Fractions: Cool the samples at room temperature for 3 minutes. Transfer the heated lysates to ultracentrifuge tubes and spin at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation for MS: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration. Take a fixed amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

-

Mass Spectrometry: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[[“]] Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw MS data to identify and quantify proteins. For each protein, plot the relative soluble amount against temperature to generate melting curves for both vehicle and treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). Proteins with a statistically significant positive shift in Tm (ΔTm) in the compound-treated samples are considered primary target candidates.[[“]]

Drug Affinity Responsive Target Stability (DARTS)

Causality: The DARTS method leverages the same principle of ligand-induced stabilization but uses proteases as a readout instead of heat.[19] A target protein, when bound by a small molecule, often becomes more resistant to proteolytic digestion. By treating cell lysates with the compound and then subjecting them to limited proteolysis, target proteins can be identified by their increased abundance on an SDS-PAGE gel or by mass spectrometry.[19][20]

Experimental Protocol: DARTS

-

Lysate and Incubation: Prepare a cleared cell lysate as described in the TPP protocol. Divide the lysate into vehicle and treatment groups, incubating with furan-2-yl prop-2-enethioamide for at least 1 hour on ice.

-

Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to each sample at a predetermined, low concentration. The optimal protease and concentration must be determined empirically to achieve partial, not complete, digestion of the total proteome. Incubate for a fixed time (e.g., 10-30 minutes) at room temperature.

-

Quenching: Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and SDS-PAGE loading buffer, followed by immediate heating at 95°C.

-

Analysis:

-

Gel-Based: Run the samples on an SDS-PAGE gel and stain with Coomassie blue or silver stain. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane. These bands can be excised and identified using mass spectrometry.

-

MS-Based: For a proteome-wide analysis, the entire digested sample can be prepared for LC-MS/MS analysis. Proteins that are significantly more abundant in the compound-treated sample are identified as hits.

-

Chapter 3: A Workflow for Target Validation and Mechanistic Elucidation

Identifying a protein "hit" from an unbiased screen is only the beginning. A rigorous, multi-pronged validation process is required to confirm the interaction, determine its functional consequence, and prove that it is responsible for the compound's biological effect.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasp-pain.org [iasp-pain.org]

- 6. researchgate.net [researchgate.net]

- 7. ijabbr.com [ijabbr.com]

- 8. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Explain pharmacology of thioamides | Filo [askfilo.com]

- 11. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of peroxidase-catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]

- 16. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 17. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. consensus.app [consensus.app]

- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Above-Filter Digestion Proteomics reveals drug targets and localizes ligand binding site | bioRxiv [biorxiv.org]

solubility profile of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide in organic solvents

The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide .

Content Type: Technical Guide & Whitepaper Subject: Physicochemical Characterization & Solvent Interactions CAS Reference: 68029-49-2 (Analogous)

Executive Summary & Compound Architecture

This compound is a critical electrophilic scaffold used in the synthesis of thiazole-based pharmacophores and heterocyclic antimicrobials. Structurally, it features a furan ring conjugated to a thioacrylamide backbone.

Understanding its solubility profile is a prerequisite for:

-

Process Chemistry: Optimizing Knoevenagel condensations and recrystallization yields.

-

Bioavailability: Overcoming the poor aqueous solubility typical of planar, cyano-substituted heterocycles.

-

Thermodynamics: Determining the enthalpy of solvation to predict stability in solution.

Structural Determinants of Solubility

-

Furan Ring: Lipophilic moiety; enhances solubility in non-polar aromatics (Toluene) and chlorinated solvents.

-

Thioamide Group (-CSNH2): A strong hydrogen bond donor/acceptor. It increases polarity relative to the nitrile precursor but reduces water solubility compared to the oxo-amide analogue due to the lower electronegativity and larger van der Waals radius of sulfur.

-

Cyano Group (-CN): Electron-withdrawing; increases crystalline lattice energy (dipole-dipole stacking), often necessitating polar aprotic solvents for dissolution.

Solubility Landscape & Solvent Compatibility

The following data categorizes solvent suitability based on polarity (dielectric constant,

Table 1: Predicted Solubility Profile (Qualitative)

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | High (> 50 mg/mL) | Dipole-dipole; disruption of thioamide H-bonds. |

| Polar Protic | Methanol, Ethanol | Moderate (T-dependent) | Hydrogen bonding; solubility increases significantly with |

| Dipolar Aprotic | Acetonitrile, Acetone | Moderate | Dipole interactions; suitable for HPLC mobile phases. |

| Esters | Ethyl Acetate | Low-Moderate | Weak H-bonding; often used for extraction but not dissolution. |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Lack of polar interaction to overcome lattice energy. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (< 0.1 mg/mL) | Hydrophobic effect dominates; requires surfactant (e.g., Tween 80). |

Table 2: Reference Thermodynamic Data (Amide Analogue)

Note: Data below refers to the structural analogue (2E)-2-cyano-3-(furan-2-yl)prop-2-enamide . The thioamide variant typically exhibits 10-20% lower solubility in polar protic solvents due to weaker H-bonding capability of sulfur vs. oxygen.

| Solvent | Mole Fraction ( | Enthalpy of Dissolution ( |

| Acetonitrile | +24.5 kJ/mol (Endothermic) | |

| Ethyl Acetate | +28.1 kJ/mol | |

| Methanol | +19.2 kJ/mol | |

| Toluene | +32.4 kJ/mol |

Process Insight: The positive enthalpy (

) indicates that dissolution is an endothermic process . Consequently, solubility will increase exponentially with temperature, making cooling crystallization (e.g., from boiling Ethanol or Acetonitrile) the most effective purification strategy.

Experimental Protocol: Determination of Solubility

To generate a precise solubility curve for your specific batch, strictly follow this self-validating "Shake-Flask" protocol.

Phase A: Equilibrium Saturation

-

Preparation: Add excess solid (approx. 500 mg) to 10 mL of the target solvent in a jacketed glass vessel.

-

Agitation: Stir magnetically at 400 rpm.

-

Temperature Control: Maintain temperature (

K) using a circulating water bath. -

Equilibration Time: Allow system to equilibrate for 24 hours .

-

Validation: Measure concentration at 24h and 48h.[1] If deviation is < 2%, equilibrium is reached.

-

Phase B: Sampling & Analysis

-

Filtration: Stop stirring and let solids settle for 10 mins. Withdraw supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

to prevent precipitation). -

Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile) to prevent crystallization.

-

Quantification: Analyze via HPLC-UV.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: ACN:Water (50:50 v/v).

-

Wavelength: 320 nm (characteristic of the cinnamoyl-type conjugation).

-

Phase C: Thermodynamic Modeling

Fit the experimental mole fraction (

Where

Visualization: Solubility Profiling Workflow

The following diagram outlines the logical flow for characterizing the compound, from synthesis to thermodynamic analysis.

Figure 1: Systematic workflow for determining and utilizing solubility data for furan-thioacrylamides.

Critical References

-

Synthesis & Properties: Sobechko, I., et al. "Thermodynamic properties of 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide solutions in organic solvents." Chemical Physics, 2015.

-

Structural Analysis: Subhadramma, S., et al. "Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide." PubMed Central, 2014.

-

Thioamide Analogues: Fathy, B., et al. "Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide."[2] Molecules, 2022.

-

General Methodology: Shake-Flask Method for Solubility Determination. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 105.

Sources

Technical Guide: Molecular Weight and Physicochemical Characteristics of Furan Thioamides

Executive Summary

Furan thioamides represent a critical scaffold in medicinal chemistry, serving as bioisosteres to furan-2-carboxamides. By replacing the carbonyl oxygen with sulfur, researchers can significantly modulate the physicochemical profile of a drug candidate—specifically its lipophilicity, proteolytic stability, and hydrogen-bonding directionality—without altering the fundamental molecular geometry. This guide provides a technical analysis of these compounds, focusing on their molecular architecture, synthesis via Lawesson’s Reagent, and their application in antimicrobial and anticancer research.

Part 1: Molecular Architecture & Physicochemical Profiling

The transition from a furan amide to a furan thioamide introduces specific electronic and steric changes. The sulfur atom, having a larger van der Waals radius (1.85 Å vs. 1.40 Å for oxygen) and lower electronegativity, alters the dipole moment and interaction capabilities of the molecule.

Comparative Physicochemical Data

The following table contrasts the parent Furan-2-carboxamide with its thio-analogue, Furan-2-carbothioamide .

| Property | Furan-2-carboxamide (Amide) | Furan-2-carbothioamide (Thioamide) | Impact on Drug Design |

| Molecular Weight | ~111.10 g/mol | ~127.16 g/mol | +16 Da increase; negligible impact on Lipinski compliance. |

| Bond Length (C=X) | 1.23 Å (C=O) | 1.71 Å (C=S) | Steric bulk increases; may affect binding pocket fit. |

| H-Bond Donor | Moderate | Stronger | Thioamide N-H is more acidic (lower pKa), enhancing donor strength. |

| H-Bond Acceptor | Strong | Weaker | Sulfur is a poor acceptor, reducing water solubility. |

| Lipophilicity (LogP) | ~0.6 - 0.8 | ~1.1 - 1.4 | Increased LogP improves membrane permeability (passive transport). |

| Metabolic Stability | Susceptible to amidases | Resistant | Thioamides resist hydrolysis by proteases/amidases. |

The "Thioamide Effect" on Hydrogen Bonding

While classical teaching suggests thioamides are poor hydrogen bond acceptors, recent structural studies indicate they form highly specific C5 hydrogen bonds .[1] In this geometry, the thioamide sulfur can effectively stabilize

Part 2: Synthesis Protocol (Lawesson’s Reagent)

The most robust method for converting furan carboxamides to furan thioamides utilizes Lawesson’s Reagent (LR) . Unlike phosphorus pentasulfide (

Reaction Mechanism

The reaction proceeds via a mechanism analogous to the Wittig reaction.[2] The dimeric LR dissociates into a reactive dithiophosphine ylide, which undergoes a [2+2] cycloaddition with the amide carbonyl.

Figure 1: Mechanistic pathway of amide thionation using Lawesson's Reagent.

Experimental Protocol

Objective: Synthesis of Furan-2-carbothioamide from Furan-2-carboxamide.

-

Reagent Preparation:

-

Substrate: 1.0 equivalent of Furan-2-carboxamide.

-

Reagent: 0.5 - 0.6 equivalents of Lawesson’s Reagent (LR delivers 2 sulfur atoms per molecule).

-

Solvent: Anhydrous Toluene or THF (dried over Na/benzophenone).

-

-

Procedure:

-

Dissolve the furan-2-carboxamide in anhydrous toluene under an inert atmosphere (

or Ar). -

Add Lawesson’s Reagent in a single portion.

-

Reflux the mixture at 80–110°C .

-

Monitoring: Track reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The thioamide product will typically have a higher

(move faster) than the amide due to increased lipophilicity. -

Endpoint: usually 2–4 hours.

-

-

Work-up & Purification:

-

Cool reaction to room temperature.[2]

-

Evaporate solvent under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Note: The P=O byproduct is polar; the furan thioamide elutes early.

-

-

Validation (Spectral Check):

-

IR: Disappearance of strong C=O stretch (~1650

) and appearance of C=S stretch (~1250 -

1H NMR: The N-H protons in thioamides are typically deshielded (shifted downfield by 1–2 ppm) compared to the corresponding amide due to the anisotropy of the C=S bond.

-

Part 3: Biological Implications & SAR

Furan thioamides are not merely synthetic intermediates; they are active pharmacophores. The sulfur substitution impacts the ADME (Absorption, Distribution, Metabolism, Excretion) profile significantly.

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates how physicochemical changes translate to biological outcomes.

Figure 2: Impact of thioamide substitution on pharmacokinetics and pharmacodynamics.

Case Study: Antimicrobial & Anticancer Activity

Recent studies on carbamothioyl-furan-2-carboxamide derivatives demonstrate the utility of this scaffold:

-

Anticancer: Derivatives have shown significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[3] The thioamide moiety is believed to enhance cellular uptake compared to the oxo-analog.

-

Antimicrobial: The increased lipophilicity allows for better penetration of bacterial cell walls (particularly in Mycobacteria), making furan thioamides potent candidates for antitubercular drugs.

References

-

Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. National Institutes of Health (NIH). Available at: [Link]

-

Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health (NIH). Available at: [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI Molecules. Available at: [Link][3]

-

Lawesson's Reagent - Organic Chemistry Portal. Organic Chemistry Portal.[4] Available at: [Link]

-

FURAN-2-CARBOTHIOAMIDE CAS 17572-09-7. Watson International.[5] Available at: [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis and Characterization of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide

Introduction & Scientific Rationale

The compound (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide (also known as furfurylidenecyanothioacetamide) is a critical intermediate in organic synthesis. It serves as a Michael acceptor in the synthesis of fused heterocyclic systems, most notably thienopyrimidines , which are pharmacophores exhibiting significant tyrosine kinase inhibition (EGFR) and antimicrobial properties.

Mechanism of Action

The synthesis relies on the Knoevenagel condensation , a nucleophilic addition followed by dehydration.[1][2][3]

-

Deprotonation: A weak base abstracts the acidic proton from the active methylene group of 2-cyanothioacetamide (

). -

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of furfural.

-

Dehydration: The intermediate aldol adduct undergoes base-catalyzed elimination of water to form the

-unsaturated thioamide.

Stereochemical Control:

The reaction is thermodynamically controlled to favor the (E)-isomer . Steric repulsion between the bulky thioamide group (

Reaction Scheme

Figure 1: Mechanistic pathway of the Knoevenagel condensation.

Materials & Equipment

Reagents

| Reagent | Role | Purity Requirement | Notes |

| Furfural | Electrophile | >98% | Critical: Must be freshly distilled. Oxidized furfural (dark brown) lowers yield significantly. |

| 2-Cyanothioacetamide | Nucleophile | >98% | Store in a desiccator; hygroscopic. |

| Ethanol (EtOH) | Solvent | Absolute | Water content <0.5% preferred for kinetics, though reaction produces water. |

| Piperidine | Catalyst | Reagent Grade | Acts as the base. Morpholine or |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser with drying tube (

) -

Magnetic stirrer and heater

-

Vacuum filtration setup (Buchner funnel)

-

Melting point apparatus[4]

Experimental Protocol

Method A: Classical Ethanol-Piperidine Reflux (Recommended for Scale-up)

This method is robust, providing high yields (80-90%) and crystalline purity without complex chromatography.

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-cyanothioacetamide (10 mmol, 1.00 g) in absolute ethanol (20 mL). Ensure complete dissolution.

-

Addition: Add furfural (10 mmol, 0.96 g, ~0.83 mL) to the solution. Tip: Add a slight excess of furfural (1.05 eq) if the aldehyde quality is suspect.

-

Catalysis: Add piperidine (3–5 drops, approx. 0.1 mL) while stirring. Observation: The solution will likely darken slightly (yellow to orange) upon base addition.

-

Reaction: Heat the mixture to reflux (78°C) for 1–2 hours . Monitoring: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The product spot will be distinctively yellow and less polar than the thioamide starting material.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath (0–4°C) for 30 minutes. Result: A heavy yellow precipitate should form.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Purification: Recrystallize from hot ethanol. Dissolve the solid in minimal boiling ethanol, filter hot (if insoluble particles exist), and cool to crystallize.

Method B: Green Chemistry (Aqueous/Room Temp)

For small-scale discovery or environmentally sensitive applications.

-

Solvent: Water : Ethanol (1:1).

-

Catalyst: None or Sodium Acetate.

-

Conditions: Stir at room temperature for 4–6 hours.

-

Note: Yields are comparable, but reaction times are longer. Product precipitates directly from the aqueous medium.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following specifications.

Physical Properties[3][5][6][7][8][9]

-

Appearance: Yellow to orange crystalline solid.

-

Melting Point: 168–170°C (Decomposes). Note: Literature values vary slightly based on solvent retention; sharp melting range indicates purity.

Spectroscopic Data (Expected)

| Technique | Diagnostic Signal | Interpretation |

| IR ( | 2210–2220 | |

| 3300–3450 | ||

| 1200–1250 | ||

| Vinyl proton ( | ||

| (DMSO- | ||

| Furan ring protons. |

Troubleshooting Guide

-

Oiling Out: If the product separates as an oil rather than a solid, re-dissolve in hot ethanol and scratch the glass side with a rod to induce nucleation. Alternatively, add dropwise water to the hot ethanolic solution until turbid, then cool.

-

Low Yield: Check furfural purity. If black/brown, distill under vacuum before use. Ensure the reaction is not run in an open vessel where ethanol evaporates, changing concentration.

Safety & Handling

-

Furfural: Toxic if inhaled or absorbed through skin. Suspected carcinogen. Handle in a fume hood.

-

Thioamides: Can release

(toxic gas) under strongly acidic conditions or high heat decomposition. Avoid mixing with strong acids. -

Piperidine: Flammable and corrosive.

References

-

Knoevenagel Condensation Mechanism

-

Synthesis of Thienopyrimidines via Knoevenagel Intermediates

-

Chikhalia, K. H., et al. (2009). "Design, synthesis and biological evaluation of some new thienopyrimidine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

- Context: Validates the use of this compound as a precursor.

-

-

Green Chemistry Approaches

-

Bhosale, R. S., et al. (2006). "Uncatalyzed Knoevenagel condensation in aqueous medium." Tetrahedron Letters.

- Context: Supports the aqueous/catalyst-free altern

-

- Structural Confirmation (X-Ray/NMR): While specific crystallographic data for the thioamide is less common than the amide, analogous structures (2-cyano-3-(furan-2-yl)acrylamide) are well documented in: Sun, Y., et al. (2010). "Crystal structure of 2-cyano-3-(furan-2-yl)acrylamide." Zeitschrift für Kristallographie.

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Optimized Synthesis of (E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide

Executive Summary

The Knoevenagel condensation between furfural and 2-cyanothioacetamide is a pivotal transformation in heterocyclic chemistry. The resulting product, (E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide , serves as a high-value intermediate for the synthesis of substituted pyridinethiones, which are critical scaffolds in antifungal, antibacterial, and anticancer drug discovery.

This guide presents two validated protocols: a Standard Organocatalytic Method (high throughput, homogeneous) and a Green Aqueous Suspension Method (sustainable, catalyst-free potential). Both methods are designed to maximize the yield of the E-isomer, driven by thermodynamic stability.

Mechanistic Insight

Understanding the mechanism is essential for troubleshooting low yields. The reaction proceeds via a base-catalyzed deprotonation of the active methylene compound (2-cyanothioacetamide), followed by nucleophilic attack on the furfural carbonyl. The final irreversible step is the dehydration (loss of water), which drives the equilibrium toward the conjugated product.

Reaction Pathway Diagram[1][2]

Figure 1: Mechanistic pathway of the base-catalyzed condensation. The elimination of water is the driving force for the reaction completion.

Critical Reagent Considerations (Pre-Synthesis)

Before initiating either protocol, the quality of reagents must be verified to ensure reproducibility.

| Component | Critical Quality Attribute (CQA) | Handling/Pre-treatment |

| Furfural | Purity / Oxidation State | Must be freshly distilled. Furfural oxidizes to furoic acid upon air exposure (darkening the liquid), which quenches the base catalyst and lowers yield. |

| 2-Cyanothioacetamide | Moisture Content | Hygroscopic. Store in a desiccator. Hydrolysis leads to amide/acid impurities. |

| Piperidine | Water Content | Use anhydrous grade. Water can inhibit the initial imine formation (if proceeding via iminium mechanism). |

| Ethanol | Grade | Absolute ethanol (99.5%+) is preferred to maximize precipitation of the product. |

Experimental Protocols

Protocol A: Standard Organocatalytic Method (Ethanol/Piperidine)

Best for: Initial scale-up, high purity requirements, and standard laboratory settings.

Reagents:

-

Furfural (10 mmol, 0.96 g)

-

2-Cyanothioacetamide (10 mmol, 1.00 g)

-

Ethanol (20 mL)

-

Piperidine (0.5 mmol, ~50 µL) or Triethylamine (TEA)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanothioacetamide (10 mmol) in Ethanol (20 mL).

-

Addition: Add Furfural (10 mmol) dropwise to the stirring solution.

-

Catalysis: Add Piperidine (0.5 mmol) dropwise. Note: A slight exotherm or color change (yellowing) may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 1–3 hours. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 3:7). The product typically appears as a bright yellow/orange spot.

-

Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Purification: Recrystallize from hot Ethanol if necessary.

Expected Yield: 85–95% Appearance: Yellow to orange crystalline solid.

Protocol B: Green Aqueous Suspension Method

Best for: Sustainable chemistry initiatives, avoiding volatile organic compounds (VOCs).

Reagents:

-

Furfural (10 mmol)

-

2-Cyanothioacetamide (10 mmol)

-

Water (15 mL)

-

Catalyst: None (or 10 mol% Sodium Acetate for acceleration)

Procedure:

-

Suspension: Combine Furfural and 2-Cyanothioacetamide in Water (15 mL) in a flask. The reagents will likely not fully dissolve initially.

-

Agitation: Stir vigorously at room temperature for 30–60 minutes. If reaction is slow, heat to 50°C.

-

Observation: The reaction mixture will thicken as the hydrophobic product forms and precipitates out of the aqueous phase.

-

Completion: Monitor by TLC. High conversion is often achieved within 1 hour due to the "on-water" hydrophobic effect accelerating the reaction.

-

Isolation: Filter the solid product. Wash copiously with water to remove any trace starting materials.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours (crucial step, as water retention can complicate subsequent cyclization steps).

Expected Yield: 80–90%

Process Control & Characterization

The identity of the product must be confirmed to distinguish it from the starting materials and potential self-condensation byproducts.

1H NMR Diagnostic Signals (DMSO-d6, 400 MHz)

The formation of the alkene bridge is the primary confirmation of success.

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| -CH=C (Alkene) | 8.00 – 8.35 | Singlet (1H) | Critical: Disappearance of furfural aldehyde proton (~9.6 ppm) and appearance of this singlet confirms condensation. |

| Furan Ring | 7.90 – 8.00 | Doublet (1H) | C5 proton of furan. |

| Furan Ring | 7.20 – 7.40 | Doublet (1H) | C3 proton of furan. |

| Furan Ring | 6.70 – 6.80 | Multi (1H) | C4 proton of furan. |

| -CSNH2 (Thioamide) | 9.50 – 10.00 | Broad Singlet | Two protons (may appear as two distinct broad peaks due to restricted rotation). |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of the target compound.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Dark/Black Reaction Mixture | Oxidized Furfural | Distill furfural under vacuum before use. Polymerization of furfural can occur in strong base/heat. |

| Low Yield / No Precipitate | Solvent Too Solubilizing | If using Method A, concentrate the solvent by rotary evaporation or add cold water to force precipitation. |

| Product is Sticky/Oily | Impure Starting Material | Recrystallize the crude solid from Ethanol/DMF mixtures. Ensure 2-cyanothioacetamide is dry. |

| NMR shows Aldehyde Peak | Incomplete Reaction | Increase reflux time or add an additional 0.1 eq of catalyst. Check if catalyst (Piperidine) is wet/degraded. |

References

-

Mechanism & General Knoevenagel Conditions

-

Green Chemistry Approaches (Water-Mediated)

-

Application in Heterocyclic Synthesis (Thioamide Specifics)

-

Catalytic Improvements

- Asian Journal of Chemistry.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Purity for a Novel Thioamide Scaffold

An In-Depth Guide to the Purification of 2-cyano-3-(furan-2-yl)prop-2-enethioamide

2-cyano-3-(furan-2-yl)prop-2-enethioamide is a multifunctional scaffold featuring a furan ring, a conjugated nitrile group, and a thioamide moiety. Such structures are of significant interest to medicinal chemists and materials scientists due to their diverse chemical handles and potential for biological activity or novel material properties. The thioamide group, in particular, is a bioisostere of the amide bond but possesses unique physicochemical properties, including altered hydrogen bonding capabilities, increased acidity of the N-H protons, and a distinct spectroscopic signature.[1]

The synthetic route to this compound, likely a Knoevenagel condensation followed by thionation or a related one-pot reaction, can yield a variety of impurities. These may include unreacted starting materials, oligomeric side products, or the corresponding oxygen amide analog. For its effective use in downstream applications—be it in biological screening, synthetic derivatization, or materials science—achieving high purity is not merely a recommendation; it is a prerequisite for reliable and reproducible results.

This document provides a comprehensive guide to the purification of 2-cyano-3-(furan-2-yl)prop-2-enethioamide, moving from initial assessment to high-purity final forms. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind each experimental choice.

Understanding the Target: Physicochemical Properties & Impurity Profile

Before any purification can be designed, a thorough understanding of the target molecule and its likely contaminants is essential.

Physicochemical Characteristics:

-

Polarity: The combination of the thioamide, cyano, and furan ether functionalities renders the molecule significantly polar. The thioamide N-H group is a strong hydrogen bond donor, while the sulfur, nitrogen, and furan oxygen atoms are hydrogen bond acceptors.[1]

-

Conjugation & Color: The extended π-system across the furan ring, the double bond, and the cyano group suggests the compound will be UV-active, which is crucial for visualization by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Thioamides are often yellow or orange, and this compound is likely to be a colored solid.[2]

-

Solubility: Expected to have poor solubility in non-polar solvents (e.g., hexanes, petroleum ether) and moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, methanol).

Anticipated Impurity Profile: A common synthesis involves the reaction of 2-furfural with a cyano-thioacetamide derivative.

-

Unreacted Starting Materials: 2-furfural and 2-cyanoethanethioamide.

-

Oxygen Analog: 2-cyano-3-(furan-2-yl)prop-2-enamide, which may be present if the thionating agent is not completely efficient or if hydrolysis occurs.

-

Polymerization Products: The activated double bond can be susceptible to Michael addition or polymerization under certain conditions.

-

Thionating Agent Residues: Byproducts from reagents like Lawesson's reagent can persist if the workup is incomplete.[3]

Foundational Technique: Thin-Layer Chromatography (TLC) for Method Development

TLC is an indispensable, rapid, and inexpensive tool for assessing the purity of the crude product and for developing the optimal solvent system for preparative column chromatography.[4]

Protocol 2.1: TLC Analysis and Solvent System Optimization

-

Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom.

-

Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or dichloromethane) to create a ~1 mg/mL solution.

-

Spotting: Using a capillary tube, apply a small spot of the solution onto the starting line. Allow the solvent to fully evaporate.

-

Developing Chamber: Add the chosen eluent to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper (a wick) inside to saturate the chamber atmosphere with solvent vapor.[4] Cover and let it equilibrate for 5-10 minutes.

-

Scientist's Note: Chamber saturation is critical for reproducible results. It prevents the solvent front from evaporating as it moves up the plate, which would otherwise alter the separation characteristics and lead to inaccurate Rf values.

-

-

Development: Place the spotted TLC plate in the chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light (254 nm). The conjugated system of the target compound should be clearly visible. If other stains are needed, a p-anisaldehyde or permanganate stain can be used.[5][6]

-

Analysis: Calculate the Retardation Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). For optimal separation in column chromatography, the target compound's Rf should be between 0.25 and 0.40.

Data Presentation: Recommended TLC Screening Solvents

| Solvent System (v/v) | Polarity | Typical Observation |

| 100% Hexanes | Non-polar | Compound remains at the baseline (Rf ≈ 0). |

| 20% Ethyl Acetate in Hexanes | Low-Medium | Compound may start to move off the baseline (Rf ≈ 0.1-0.2). |

| 40% Ethyl Acetate in Hexanes | Medium | Good starting point. Aim for an Rf of 0.25-0.40 here. |

| 60% Ethyl Acetate in Hexanes | Medium-High | Compound moves further up the plate (Rf > 0.5). |

| 5% Methanol in Dichloromethane | High | Useful if the compound is poorly soluble or has a low Rf in ethyl acetate systems. |

Visualization: TLC Optimization Workflow

Caption: Workflow for optimizing TLC solvent systems.

Primary Purification: Preparative Flash Column Chromatography

Flash column chromatography is the standard and most effective method for purifying gram-scale quantities of organic compounds in a research setting.[7][8] Based on the optimized TLC conditions, this protocol will separate the target compound from both more polar and less polar impurities.

Protocol 3.1: Flash Chromatography Purification

-

Column Selection & Packing:

-

Select a glass column of appropriate size (a good rule of thumb is a silica-to-crude ratio of 50:1 to 100:1 by weight).

-

Pack the column as a slurry: mix silica gel with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pour it into the column. Allow it to settle into a uniform bed, draining excess solvent.

-

Add a thin layer (~1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the weight of the crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.

-

Scientist's Note: Dry loading is superior to wet loading for compounds with moderate to high polarity. It prevents the sample from streaking down the column in the strong loading solvent, leading to significantly better resolution and sharper bands.

-

-

Elution:

-

Begin eluting with the low-polarity solvent system determined from TLC (e.g., the system that gives your product an Rf < 0.1).

-

Gradually increase the polarity of the eluent (gradient elution). For example, move from 10% to 20% to 40% ethyl acetate in hexanes. The ideal gradient can be estimated from TLC data.

-

Maintain a constant flow rate by applying gentle positive pressure with air or nitrogen. A solvent level decrease of ~5 cm per minute is a good target.[7]

-

-

Fraction Collection: Collect fractions in an array of test tubes. The size of the fractions should be approximately one-quarter of the column volume.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot the crude material, the target compound, and several fractions on the same plate for direct comparison.

-

Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

Visualization: Flash Chromatography Process Flow

Caption: Step-by-step workflow for flash chromatography.

Final Polishing: Recrystallization for High Purity Crystals

After chromatography, the product is often obtained as an amorphous solid or an oil. Recrystallization is the premier technique for obtaining a highly pure, crystalline final product, removing any trace impurities that may have co-eluted.[9]

Protocol 4.1: Recrystallization Solvent Screening and Procedure

-

Solvent Screening:

-

Place a small amount of the purified compound (~10-20 mg) into several small test tubes.

-

Add a few drops of a single candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

-

Heat the tubes that show poor room-temperature solubility. A good solvent will dissolve the compound when hot.

-

Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a promising single-solvent system.

-

If no single solvent works, try a two-solvent system (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water dropwise until cloudy).[10]

-

-

Bulk Recrystallization:

-

Place the bulk material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

If the solution is colored due to persistent impurities, you may add a small amount of decolorizing carbon and perform a hot filtration.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

-

Crystal Collection & Drying:

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Dry the crystals under vacuum to remove all traces of solvent.

-

Data Presentation: Candidate Recrystallization Solvents

Based on the compound's polarity, the following solvents and pairs are excellent starting points.

| Solvent / System | Boiling Point (°C) | Rationale |

| Ethanol | 78 | Good for polar compounds; often shows a large solubility differential with temperature.[10] |

| Isopropanol | 82 | Similar to ethanol, sometimes provides better crystal morphology. |

| Acetonitrile | 82 | Can be effective for compounds with aromatic rings and polar groups.[11] |

| Ethyl Acetate / Hexanes | 77 / 69 | A classic two-solvent system for compounds of medium polarity. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool. |

| Acetone / Water | 56 / 100 | Another two-solvent option. Dissolve in acetone, add water as the anti-solvent. |

Visualization: Recrystallization Method Selection

Caption: Decision tree for selecting a recrystallization method.

Final Purity Verification

Trust in your material comes from rigorous verification.

-

Melting Point: A sharp melting point range (≤ 2 °C) is a strong indicator of high purity.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities. The absence of solvent peaks is also verified.

-

HPLC: An analytical reversed-phase HPLC run can provide a quantitative measure of purity (e.g., >99% by peak area).

Conclusion

The purification of 2-cyano-3-(furan-2-yl)prop-2-enethioamide is a multi-step process that leverages the compound's unique physicochemical properties. A systematic approach beginning with TLC for method development, followed by preparative flash chromatography for bulk separation, and concluding with recrystallization for final polishing, will reliably yield material of high purity. Each step is a self-validating system, where the outcome of the previous stage informs the next, ensuring an efficient and effective purification workflow. This rigorous approach is essential for generating the high-quality material required for advanced research and development.

References

-

University of Calgary. Selective Separation of Polar Unsaturated Organics Using a Water Stationary Phase in Gas Chromatography. PRISM. Available from: [Link]

-

Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

-

MDPI. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. (2023). Available from: [Link]

-

Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Available from: [Link]

-

Reddit. Chromatography to separate polar molecules?. r/OrganicChemistry. (2022). Available from: [Link]

-

Unknown. Thin Layer Chromatography. Available from: [Link]

-

Nesterov, V. N., & Nesterov, V. V. (2004). Polymorphism and solvolysis of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 11), o781–o785. Available from: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

Al-Adiwish, W. M., et al. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 3(4), 1162-1175. Available from: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

-

Subhadramma, S., et al. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o568–o569. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

Chepanova, A. A., et al. (2019). Thioamide Bridges. Applied Sciences, 9(13), 2718. Available from: [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). Available from: [Link]

-

News-Medical.Net. Flash Column Chromatography Methodology. (2018). Available from: [Link]

-

Miller, L. M., & Gulick, A. M. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 941–951. Available from: [Link]

-

YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). Available from: [Link]

-

Open Access Journals. A Brief Note on Thin-layer Chromatography. (2021). Available from: [Link]

-

MDPI. Rapid Construction of Tricyclic Carbon Framework for Convergent Synthesis of Manginoid Meroterpenoids. (2024). Available from: [Link]

-

ResearchGate. General methods for synthesis of thioamides. (2019). Available from: [Link]

-

Unknown. Crystallization Solvents.pdf. Available from: [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Available from: [Link]

-

MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Available from: [Link]

-

ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2014). Available from: [Link]

-

ResearchGate. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Available from: [Link]

- Google Patents. Process for preparing cyano-compounds. (1973).

-

Teledyne ISCO. Flash Peptide Purification and Method Development: Thymosin. Available from: [Link]

-

Biotage. Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Available from: [Link]

-

Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. (2015). Available from: [Link]

-

PubMed. Crystal structure of 2-cyano-N-(furan-2-ylmeth-yl)-3-(3-nitro-phen-yl)propanamide. (2015). Available from: [Link]

-

Organic Syntheses. Procedure for a chemical synthesis. Available from: [Link]

-

PubMed Central. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2022). Available from: [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. news-medical.net [news-medical.net]

- 9. mt.com [mt.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. m.youtube.com [m.youtube.com]

Technical Guide: Stock Solution Preparation for (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide

[1]

Abstract & Compound Profile